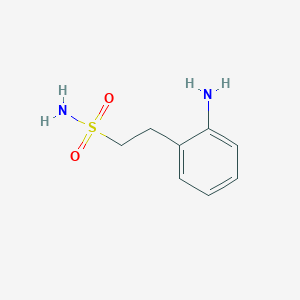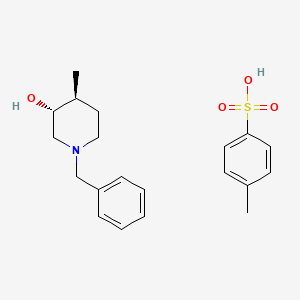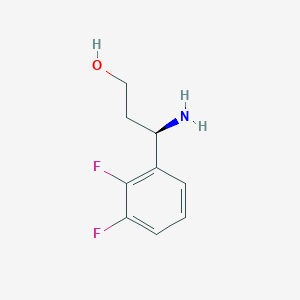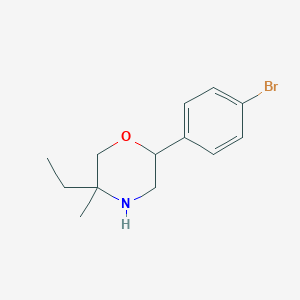
(4-Chloro-2-methylphenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a chloro group, a methyl group, and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl)methanethiol typically involves the introduction of a thiol group to a pre-existing aromatic compound. One common method is the reaction of 4-chloro-2-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds as follows:
4-Chloro-2-methylbenzyl chloride+NaHS→this compound+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-methylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Amino or alkoxy derivatives.
Reduction: Dechlorinated or modified thiol compounds.
Applications De Recherche Scientifique
(4-Chloro-2-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-methylphenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methyl groups can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-2-methylphenol): Similar structure but with a hydroxyl group instead of a thiol group.
(4-Chloro-2-methylbenzyl alcohol): Contains a hydroxyl group attached to the benzyl position.
(4-Chloro-2-methylbenzoic acid): Features a carboxyl group instead of a thiol group.
Uniqueness
(4-Chloro-2-methylphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, methyl, and thiol groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H9ClS |
|---|---|
Poids moléculaire |
172.68 g/mol |
Nom IUPAC |
(4-chloro-2-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 |
Clé InChI |
KOKPPZSEWKSGIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)


![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)




![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)

